2-[(3-Bromobenzoyl)amino]-5-methylbenzenecarboxylic acid
Description
Properties
IUPAC Name |
2-[(3-bromobenzoyl)amino]-5-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c1-9-5-6-13(12(7-9)15(19)20)17-14(18)10-3-2-4-11(16)8-10/h2-8H,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETRMSCIBXZXTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(3-Bromobenzoyl)amino]-5-methylbenzenecarboxylic acid typically involves the reaction of 3-bromobenzoyl chloride with 5-methyl-2-aminobenzoic acid. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Chemical Reactions Analysis
2-[(3-Bromobenzoyl)amino]-5-methylbenzenecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Chemistry
In organic chemistry, this compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for various substitution reactions, making it valuable for creating diverse derivatives.
Biology
The compound is utilized in biological studies to investigate enzyme inhibition and protein-ligand interactions. Its potential to inhibit cyclooxygenase enzymes suggests applications in anti-inflammatory research.
Medicine
Research indicates that 2-[(3-Bromobenzoyl)amino]-5-methylbenzenecarboxylic acid may possess therapeutic properties:
- Anti-inflammatory Effects : The compound may inhibit the production of pro-inflammatory cytokines by blocking NF-kB signaling pathways.
- Anticancer Potential : Similar compounds have shown efficacy against cancer cell lines by inhibiting dihydrofolate reductase (DHFR), crucial for DNA synthesis in rapidly dividing cells.
Industry
In industrial applications, this compound is explored for developing new materials and chemical processes due to its unique chemical properties.
Anticancer Activity
Research has indicated that derivatives similar to this compound exhibit significant anticancer properties:
- Mechanism : Inhibition of key enzymes involved in cancer proliferation.
- Case Study : A derivative showed efficacy against breast and colon cancer cell lines by inducing apoptosis through caspase activation pathways.
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory activity:
- Mechanism : Inhibition of pro-inflammatory cytokines.
- Case Study : In vitro studies demonstrated reduced levels of TNF-alpha and IL-6 in macrophages treated with related compounds.
Antimicrobial Activity
Emerging evidence suggests antimicrobial properties:
- Mechanism : Disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
- Case Study : Related benzamide derivatives exhibited activity against Gram-positive bacteria, indicating potential therapeutic applications against bacterial infections.
Summary of Biological Activities Data Table
| Biological Activity | Mechanism | Case Study Reference |
|---|---|---|
| Anticancer | Inhibition of DHFR | Induces apoptosis in cancer cell lines |
| Anti-inflammatory | Inhibition of NF-kB | Reduces TNF-alpha and IL-6 levels |
| Antimicrobial | Disruption of membranes | Effective against Gram-positive bacteria |
Mechanism of Action
The mechanism of action of 2-[(3-Bromobenzoyl)amino]-5-methylbenzenecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins. This inhibition is achieved through the binding of the compound to the active site of the enzyme, blocking its catalytic activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-[(3-Bromobenzoyl)amino]-5-methylbenzenecarboxylic acid and related compounds:
Physicochemical Properties
- Lipophilicity: The 5-methyl group in the target compound increases logP compared to non-methylated analogs (e.g., 3-(2-aminophenyl)-5-methylbenzoic acid), enhancing membrane permeability .
Biological Activity
2-[(3-Bromobenzoyl)amino]-5-methylbenzenecarboxylic acid, also known as a derivative of amino benzoic acids, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C15H14BrN1O2
- Molecular Weight : 305.18 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
- Structure : The compound features a bromobenzoyl group attached to an amino group and a carboxylic acid moiety.
Anticancer Potential
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related benzamide derivatives have shown:
- Mechanism : These compounds often act by inhibiting key enzymes involved in cancer cell proliferation. For example, they may inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
- Case Study : A derivative demonstrated efficacy against various cancer cell lines, including breast and colon cancer, by inducing apoptosis through the activation of caspase pathways .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Research indicates that similar compounds can inhibit the production of pro-inflammatory cytokines:
- Mechanism : The inhibition of NF-kB signaling pathways is a common mechanism through which these compounds exert their anti-inflammatory effects .
- Case Study : In vitro studies showed that a related compound reduced the levels of TNF-alpha and IL-6 in macrophages, indicating its potential as an anti-inflammatory agent .
Antimicrobial Activity
There is emerging evidence that this compound may possess antimicrobial properties:
- Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential bacterial enzymes, leading to cell death .
- Case Study : Similar benzamide derivatives have shown activity against Gram-positive bacteria, suggesting a potential application in treating bacterial infections .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for preparing 2-[(3-Bromobenzoyl)amino]-5-methylbenzenecarboxylic acid?
The synthesis typically involves coupling 3-bromobenzoic acid derivatives with 5-methylanthranilic acid (2-amino-5-methylbenzoic acid) . Key steps include:
- Acylation : Reacting 3-bromobenzoyl chloride with 5-methylanthranilic acid under basic conditions (e.g., using triethylamine in anhydrous DCM) to form the amide bond.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Purity can exceed 95% with optimized conditions .
Q. How can the purity and structural integrity of the compound be validated?
- Analytical Techniques :
- HPLC : Reverse-phase C18 column, mobile phase acetonitrile/water (0.1% TFA), retention time ~12–15 minutes .
- NMR : Key signals include the aromatic protons (δ 7.2–8.1 ppm for bromobenzoyl and methylbenzoic acid moieties) and the amide NH (δ 10.2–10.5 ppm) .
- Mass Spectrometry : ESI-MS ([M+H]+ expected at ~349.2 m/z) confirms molecular weight .
Q. What solvent systems are suitable for its solubility and stability in vitro?
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or ethanol (10–20 mg/mL at 25°C) .
- Stability : Store at –20°C in inert atmospheres to prevent hydrolysis of the amide bond. Stability in aqueous buffers (pH 7.4) is limited to <48 hours .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
The 3-bromobenzoyl group acts as an electrophilic partner in Suzuki-Miyaura or Ullmann coupling reactions. For example:
- Suzuki Reaction : Palladium catalysis (Pd(PPh₃)₄) with arylboronic acids yields biaryl derivatives. The bromine’s position (meta) directs coupling to the para position .
- Challenges : Steric hindrance from the methyl group on the benzoic acid moiety may reduce reaction yields (~40–60%) unless bulky ligands (e.g., SPhos) are used .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Study : Discrepancies in enzyme inhibition assays (e.g., COX-2 vs. COX-1 selectivity) may arise from:
- Protonation State : The carboxylic acid group’s ionization (pKa ~4.5) affects binding in physiological vs. assay conditions .
- Metabolite Interference : Degradation products (e.g., free benzoic acid) may confound results. Use LC-MS to monitor stability during assays .
Q. How can computational modeling predict its interactions with biological targets?
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to proteins (e.g., kinases). The bromine atom’s hydrophobic surface area enhances van der Waals interactions in ATP-binding pockets .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. Key residues (e.g., Lys101 in COX-2) form hydrogen bonds with the carboxylic acid group .
Q. What are the limitations of current synthetic methods for scaling to gram quantities?
- Bottlenecks :
Methodological Recommendations
Q. Experimental Design for Structure-Activity Relationship (SAR) Studies
Q. Data Reproducibility in Kinetic Studies
- Protocol : Pre-equilibrate enzyme and compound in assay buffer (30 min, 37°C) to ensure consistent ionization states.
- Validation : Triplicate runs with internal standards (e.g., ibuprofen for COX inhibition assays) .
Critical Analysis of Contradictory Evidence
- Example : Conflicting reports on cytotoxicity (IC50 ranging from 10–100 µM) may stem from:
- Cell Line Variability : Test in multiple lines (e.g., HeLa, MCF-7) with standardized MTT protocols .
- Redox Interference : The compound’s bromine may quench resazurin in viability assays. Use alternative methods (e.g., clonogenic assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
